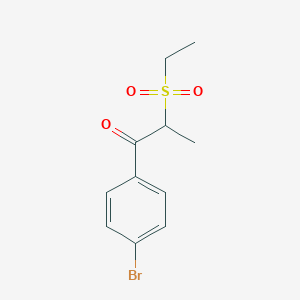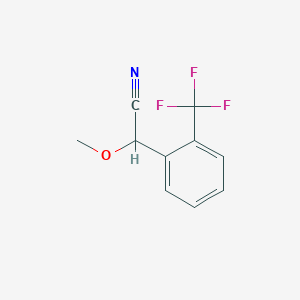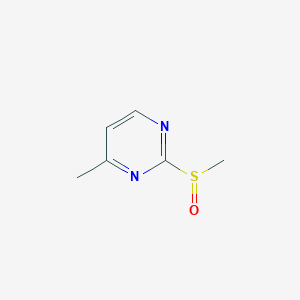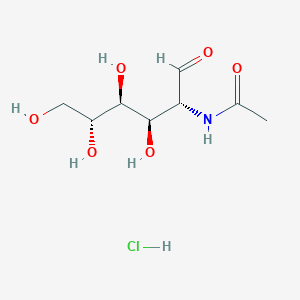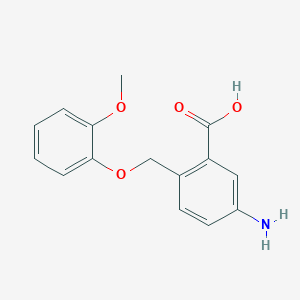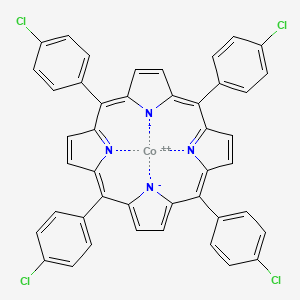
5,10,15,20-Tetrakis(p-chlorophenyl)porphyrinato cobalt(II)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,10,15,20-Tetrakis(p-chlorophenyl)porphyrinato cobalt(II) is a metalloporphyrin complex where cobalt is coordinated to a porphyrin ring substituted with p-chlorophenyl groups at the meso positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,10,15,20-Tetrakis(p-chlorophenyl)porphyrinato cobalt(II) typically involves the following steps:
Synthesis of the Porphyrin Ligand: The porphyrin ligand, 5,10,15,20-Tetrakis(p-chlorophenyl)porphyrin, is synthesized through the condensation of pyrrole with p-chlorobenzaldehyde under acidic conditions.
Metalation: The synthesized porphyrin ligand is then reacted with a cobalt(II) salt, such as cobalt(II) acetate, in a suitable solvent like chloroform or methanol. The reaction is usually carried out under reflux conditions to ensure complete metalation.
Industrial Production Methods
While specific industrial production methods for 5,10,15,20-Tetrakis(p-chlorophenyl)porphyrinato cobalt(II) are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring efficient purification processes to obtain the desired product in high yield and purity.
化学反应分析
Types of Reactions
5,10,15,20-Tetrakis(p-chlorophenyl)porphyrinato cobalt(II) can undergo various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often acting as a catalyst.
Reduction: It can also undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: The p-chlorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen. Reactions are typically carried out in solvents like acetonitrile or methanol.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used. These reactions are often conducted in aqueous or alcoholic solvents.
Substitution: Substitution reactions may involve reagents like Grignard reagents or organolithium compounds, with reactions performed under inert atmosphere conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized porphyrin derivatives, while substitution reactions can produce various functionalized porphyrin complexes.
科学研究应用
5,10,15,20-Tetrakis(p-chlorophenyl)porphyrinato cobalt(II) has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction processes.
Medicine: Its antibacterial properties make it a candidate for developing new antimicrobial agents.
Industry: The compound is used in the development of advanced materials, such as sensors and electronic devices, due to its unique electronic properties.
作用机制
The mechanism of action of 5,10,15,20-Tetrakis(p-chlorophenyl)porphyrinato cobalt(II) involves its ability to interact with molecular oxygen and other reactive species. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can kill cancer cells. In catalytic applications, the cobalt center facilitates redox reactions by cycling between different oxidation states.
相似化合物的比较
Similar Compounds
- 5,10,15,20-Tetrakis(p-methoxyphenyl)porphyrinato cobalt(II)
- 5,10,15,20-Tetrakis(p-carboxyphenyl)porphyrinato cobalt(II)
- 5,10,15,20-Tetrakis(p-trimethylammoniophenyl)porphyrinato cobalt(II)
Uniqueness
5,10,15,20-Tetrakis(p-chlorophenyl)porphyrinato cobalt(II) is unique due to the presence of p-chlorophenyl groups, which influence its electronic properties and reactivity. Compared to its analogs with different substituents, this compound exhibits distinct catalytic and photophysical properties, making it suitable for specific applications in catalysis and photodynamic therapy.
属性
分子式 |
C44H24Cl4CoN4 |
|---|---|
分子量 |
809.4 g/mol |
IUPAC 名称 |
cobalt(2+);5,10,15,20-tetrakis(4-chlorophenyl)porphyrin-22,24-diide |
InChI |
InChI=1S/C44H24Cl4N4.Co/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27;/h1-24H;/q-2;+2 |
InChI 键 |
PKXISVDTMYNEGS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C=C4)C9=CC=C(C=C9)Cl)[N-]3)Cl.[Co+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


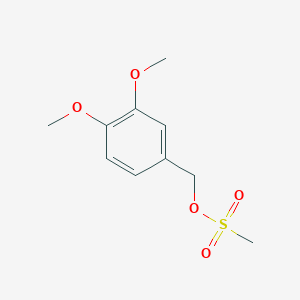
![7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B13009218.png)
![5-Bromo-2-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13009222.png)

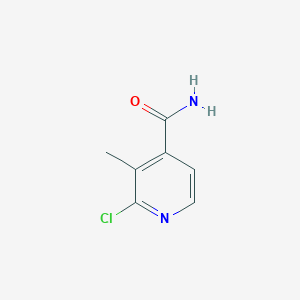
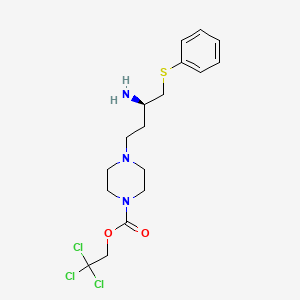
![1-[(Dimethylamino)(dimethyliminio)methyl]-1H-[1,2,3]triazolo[4,5-b]pyridine 3-Oxide Tetrafluoroborate](/img/structure/B13009246.png)
![4-Chloro-6-methoxy-3-methylisoxazolo[5,4-b]pyridine](/img/structure/B13009251.png)
![rel-(1R,4R)-5-aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13009254.png)
